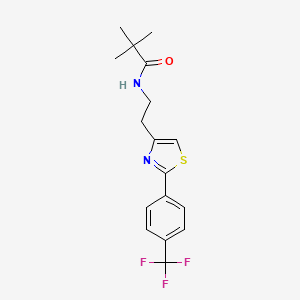![molecular formula C15H10F3N3O3 B2555466 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 797809-13-3](/img/structure/B2555466.png)
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10F3N3O3 and its molecular weight is 337.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to inhibit pi3kγ and CDK7 , which are key proteins involved in cell signaling and cell cycle regulation, respectively.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as pi3kγ and cdk7) to inhibit their activity . This inhibition could lead to changes in cell signaling pathways and cell cycle progression.
Biochemical Pathways
Inhibition of pi3kγ and cdk7 can impact a variety of cellular processes, including cell growth, survival, and proliferation . These effects could potentially disrupt cancer progression and immune responses.
Result of Action
Based on the known actions of similar compounds, it could potentially inhibit cell growth and proliferation by disrupting cell signaling and cell cycle progression .
Biochemical Analysis
Biochemical Properties
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit PI3Kγ , an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
The compound has been reported to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit PI3Kγ, which plays a key role in immune and cancer-related disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits PI3Kγ, thereby affecting the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Temporal Effects in Laboratory Settings
Given its reported biological activities, it is likely that it has long-term effects on cellular function .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-3-8(5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFVTBHXRPEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-6-(propan-2-yloxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2555383.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)



![4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B2555391.png)
![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)


![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)
